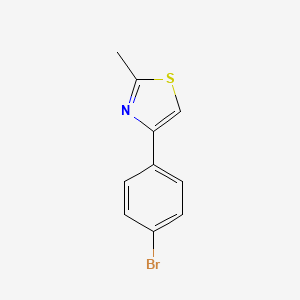

4-(4-Bromophenyl)-2-methyl-1,3-thiazole

Overview

Description

4-(4-Bromophenyl)-2-methyl-1,3-thiazole (C10H8BrNS) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 4-bromophenyl group at position 2. The thiazole ring is nearly planar, with dihedral angles between the thiazole and aryl rings measuring 4.2° and 7.5° in its two independent molecular conformations . This structural rigidity minimizes intermolecular perturbations, favoring weak interactions such as C–H···π and π–π stacking in the crystalline state .

Its bromophenyl substituent enhances lipophilicity and electron-withdrawing effects, which may improve binding to biological targets . Derivatives of this compound have shown activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) and other drug-resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products:

- Substituted thiazoles with various functional groups.

- Oxidized or reduced thiazole derivatives.

- Coupled products with extended aromatic systems .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research has identified 4-(4-Bromophenyl)-2-methyl-1,3-thiazole as a tubulin inhibitor, which disrupts microtubule dynamics essential for cell division. A notable study demonstrated that derivatives of this compound exhibited moderate antiproliferative activity against various cancer cell lines. For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase in SGC-7901 cells .

Case Study

In a study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines, several compounds were synthesized that displayed significant antiproliferative effects. The most potent compound showed an IC50 value at the submicromolar level across multiple human cancer cell lines . This indicates the potential for further development into therapeutic agents targeting cancer.

Anticonvulsant Properties

Research Findings

The anticonvulsant activity of thiazole derivatives has been well-documented. Compounds containing the thiazole moiety have been shown to exhibit significant anticonvulsant effects in various models. For example, certain synthesized thiazoles demonstrated protection against seizures comparable to standard medications such as ethosuximide and sodium valproate .

Data Table: Anticonvulsant Activity Comparison

| Compound | Median Effective Dose (mg/kg) | Reference Drug |

|---|---|---|

| Compound 1 | <20 | Ethosuximide |

| Compound 2 | Similar to Sodium Valproate | Sodium Valproate |

Antimicrobial Activity

Antibacterial Studies

The compound has also been evaluated for its antibacterial properties. A synthesis involving 4-(4-bromophenyl)thiazol-2-amine derivatives revealed promising antimicrobial activities against various bacterial strains. The presence of electron-releasing groups on the aromatic portion significantly enhanced antibacterial efficacy .

Case Study

In one investigation, several new substituted phenylthiazol-2-amine derivatives were synthesized and tested against Staphylococcus epidermidis. Some compounds exhibited antibacterial activity comparable to norfloxacin, indicating their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. The substitution pattern on the thiazole ring significantly influences biological activity. For instance, para-halogenated phenyl groups have been identified as critical for enhancing anticonvulsant properties .

Data Table: Structure-Activity Relationship Insights

| Substituent Type | Activity Level |

|---|---|

| Para-halogens | High |

| Electron-withdrawing groups | Moderate |

| Electron-releasing groups | Variable |

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-methyl-1,3-thiazole exerts its effects involves interaction with specific molecular targets:

Antimicrobial Activity: Inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity.

Anticancer Activity: Binds to estrogen receptors in breast cancer cells, inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Comparison of Key Thiazole Derivatives

Activity Trends

- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions with bacterial membranes compared to chlorine or fluorine . For example, this compound exhibits MIC values of 0.25–0.38 μg/mL against E. coli, outperforming its chloro (0.30–0.45 μg/mL) and fluoro (0.35–0.60 μg/mL) counterparts .

- Schiff Base Derivatives : Introduction of imine groups (e.g., N-(3,4,5-trimethoxybenzylidene)) increases planarity and electron density, improving interactions with bacterial DNA gyrase .

- Hybrid Structures : Compounds combining thiazole with oxadiazole or triazole rings (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) show amplified activity due to dual inhibition of folate synthesis and cell-wall biosynthesis .

Anticancer Potential

- Mechanistic Insights : The bromophenyl group in this compound facilitates intercalation with DNA, as demonstrated in docking studies targeting topoisomerase II .

- Comparative Cytotoxicity: Derivatives like 4-(4-bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine exhibit IC50 values of 65 μM against MCF-7 breast cancer cells, outperforming non-brominated analogues (IC50 > 100 μM) .

Structure-Activity Relationships (SAR)

- Position 2 : Methyl substitution at position 2 sterically shields the thiazole ring, reducing metabolic degradation .

- Position 4 : Bromine at the para position of the phenyl group optimizes hydrophobic interactions and resonance stabilization .

- Hybridization : Fusion with triazole or oxadiazole rings introduces additional hydrogen-bonding sites, critical for target specificity .

Biological Activity

4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring with a bromophenyl group at the 4-position and a methyl group at the 2-position, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant biochemical changes. Its mechanisms can be summarized as follows:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the growth of bacteria and fungi. It interferes with essential biological processes such as protein synthesis and cell wall formation, effectively targeting both Gram-positive and Gram-negative organisms .

- Anticancer Activity : In cancer research, this compound has shown potential in inducing apoptosis in cancer cells. It affects key molecular pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Research Findings

Recent studies have provided insights into the efficacy of this compound across various biological contexts:

Antimicrobial Studies

A study evaluating the antimicrobial properties demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida species. The effectiveness was measured using turbidimetric methods, revealing significant inhibition zones compared to control groups .

Anticancer Studies

In vitro assays on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that this compound derivatives displayed promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were recorded in the micromolar range, suggesting substantial anticancer potential .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Antimicrobial Resistance : A series of thiazole derivatives including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that certain derivatives maintained efficacy against resistant strains, highlighting their role in addressing antibiotic resistance .

- Anticancer Efficacy : In a comparative study involving various thiazole derivatives against multiple cancer cell lines (including MDA-MB-231), this compound demonstrated comparable or superior activity to established chemotherapeutics. The study emphasized its potential for development into novel anticancer therapies .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity | Target Organisms/Cells | IC50 Values (µM) | Methodology |

|---|---|---|---|

| Antimicrobial | S. aureus, E. faecium, Candida | Varies (10-50) | Turbidimetric method |

| Anticancer | MCF7 (breast cancer), A172 (glioblastoma) | 5.03 - 7.88 | Sulforhodamine B assay |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-bromophenyl)-2-methyl-1,3-thiazole, and how can intermediates be characterized?

A typical synthesis involves condensation of 4-bromophenylacetamide derivatives with thiazole-forming reagents. For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized via cyclization of 2-(4-bromophenyl)acetohydrazide with thiophene-2-carboxylic acid in POCl₃, followed by purification via recrystallization . Key intermediates (e.g., hydrazides, oxadiazoles) are characterized using -NMR, -NMR, and ESI-MS to confirm regioselectivity and purity .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Standard protocols involve testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values, with structure-activity relationships (SAR) analyzed by comparing bromophenyl derivatives against other halogenated analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 279.16 for CHBrNS) .

- FT-IR : Peaks at ~3100 cm (C-H aromatic) and ~690 cm (C-Br) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals precise bond lengths and angles. For example, in derivatives like 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole, the dihedral angle between the bromophenyl and thiazole rings is ~15.2°, indicating partial conjugation . SHELX programs are widely used for refinement, with WinGX/ORTEP aiding visualization of anisotropic displacement parameters .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., bacterial dihydrofolate reductase). The bromine atom’s hydrophobic pocket affinity is often a key finding .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for SAR .

Q. How can structural analogs address contradictions in biological activity data?

Comparing isostructural derivatives (e.g., chloro vs. bromo substituents) clarifies substituent effects. For instance, 4-(4-chlorophenyl) analogs may exhibit higher antimicrobial activity due to increased electronegativity, while brominated derivatives show better pharmacokinetic profiles .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Esterification of hydroxyl groups (e.g., acetylating phenolic -OH) enhances lipophilicity .

- Co-crystallization : Co-formers like succinic acid improve aqueous solubility without altering bioactivity .

Q. Methodological Considerations

Q. How are reaction conditions optimized to avoid byproducts in thiazole synthesis?

- Temperature Control : Reflux in POCl₃ at 80–90°C minimizes side reactions (e.g., over-oxidation) .

- Catalyst Screening : Piperidine or acetic acid accelerates cyclization while reducing reaction time .

Q. What analytical workflows validate purity in complex derivatives?

- HPLC-PDA : Reverse-phase C18 columns (gradient: 0.1% TFA in HO/MeCN) separate impurities with UV detection at 254 nm .

- Elemental Analysis : ≤0.4% deviation in C/H/N ratios confirms stoichiometric purity .

Q. How can Hirshfeld surface analysis interpret intermolecular interactions in crystals?

This method quantifies close contacts (e.g., Br···H, S···H) and π-stacking. For example, Br···H interactions (~2.9 Å) dominate in 4-(4-bromophenyl)thiazole derivatives, influencing packing efficiency and stability .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDZDHHETRGNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347327 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-74-3 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.